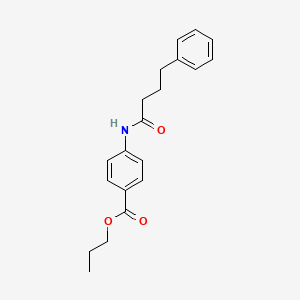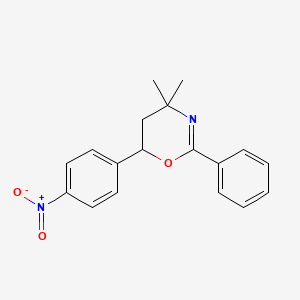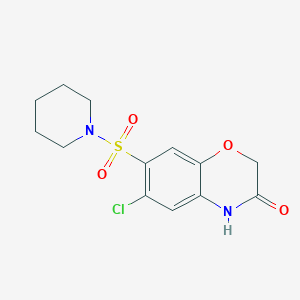![molecular formula C20H25ClO4S B4963417 1-(4-Tert-butylphenoxy)-3-[(4-chlorophenyl)methylsulfonyl]propan-2-ol](/img/structure/B4963417.png)
1-(4-Tert-butylphenoxy)-3-[(4-chlorophenyl)methylsulfonyl]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Tert-butylphenoxy)-3-[(4-chlorophenyl)methylsulfonyl]propan-2-ol is a complex organic compound characterized by its unique structural components This compound features a tert-butylphenoxy group, a chlorophenylmethylsulfonyl group, and a propanol backbone
Preparation Methods
The synthesis of 1-(4-Tert-butylphenoxy)-3-[(4-chlorophenyl)methylsulfonyl]propan-2-ol typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-tert-butylphenol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with 4-chlorobenzylsulfonyl chloride under basic conditions to yield the final product. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
1-(4-Tert-butylphenoxy)-3-[(4-chlorophenyl)methylsulfonyl]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Scientific Research Applications
1-(4-Tert-butylphenoxy)-3-[(4-chlorophenyl)methylsulfonyl]propan-2-ol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Tert-butylphenoxy)-3-[(4-chlorophenyl)methylsulfonyl]propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s phenoxy and sulfonyl groups play a crucial role in binding to these targets, leading to various biochemical effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
1-(4-Tert-butylphenoxy)-3-[(4-chlorophenyl)methylsulfonyl]propan-2-ol can be compared with similar compounds such as:
4-tert-Butylphenoxyacetonitrile: Similar in structure but with a nitrile group instead of a sulfonyl group.
4-tert-Butyl-1-(2-(4-chlorophenyl)-2-oxoethyl)pyridinium bromide: Contains a pyridinium group and is used in different applications.
1-(4-tert-Butylphenyl)propan-2-one: Lacks the sulfonyl and chlorophenyl groups, leading to different reactivity and applications
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
1-(4-tert-butylphenoxy)-3-[(4-chlorophenyl)methylsulfonyl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClO4S/c1-20(2,3)16-6-10-19(11-7-16)25-12-18(22)14-26(23,24)13-15-4-8-17(21)9-5-15/h4-11,18,22H,12-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUIFPJMNIQKAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(CS(=O)(=O)CC2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-benzyl-N-[(2-methoxyphenyl)methyl]-6-phenyl-3,5,8,12-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-13-amine](/img/structure/B4963344.png)

![4-fluoro-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4963364.png)
![2-(6-fluoro-1H-indol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B4963372.png)
![2-[(5-methyl-2-oxo-1H-indol-3-ylidene)methyl]-3-phenylquinazolin-4-one](/img/structure/B4963382.png)
![N-(3-pyridinylmethyl)-3-(1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)propanamide](/img/structure/B4963391.png)
![(2Z,5Z)-2-[(2,6-dimethylphenyl)imino]-3-phenyl-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B4963412.png)
![2-(benzimidazol-1-ylmethyl)-N-[2-(1,3-thiazol-4-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4963431.png)
![N-(4-METHYLPHENYL)-N'-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}UREA](/img/structure/B4963435.png)


![2-Propoxyethyl 4-[4-(methoxycarbonyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B4963451.png)
![2-({1-[3-(2,6-dimethoxyphenoxy)-2-hydroxypropyl]-4-piperidinyl}methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrochloride](/img/structure/B4963456.png)
